REACTION_CXSMILES
|
[C-]#N.[Na+].[C:4](=[O:7])([O-])[O-].[NH4+:8].[NH4+:9].[C:10]1(=O)[CH2:13][CH2:12][CH2:11]1.Cl.[CH2:16]([OH:18])C.O>O.C(O)C>[CH2:11]1[C:10]2([C:16](=[O:18])[NH:9][C:4](=[O:7])[NH:8]2)[CH2:13][CH2:12]1 |f:0.1,2.3.4,7.8|
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
1.49 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)=O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
mixture
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added carefully
|
Type
|
CUSTOM
|
Details
|
are evaporated with a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered on frit
|
Type
|
WASH
|
Details
|
then washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC12NC(NC2=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |